(3S,4R)-4-(methylamino)tetrahydropyran-3-ol;hydrochloride
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Overview
Description
(3S,4R)-4-(methylamino)tetrahydropyran-3-ol;hydrochloride is a chiral compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and pharmacology. The compound features a tetrahydropyran ring, which is a common structural motif in many biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4R)-4-(methylamino)tetrahydropyran-3-ol;hydrochloride typically involves the following steps:
Formation of the Tetrahydropyran Ring: This can be achieved through cyclization reactions involving suitable precursors.
Introduction of the Methylamino Group: This step often involves nucleophilic substitution reactions where a methylamine source is introduced.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and green chemistry principles may be employed.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially leading to the formation of oxo derivatives.
Reduction: Reduction reactions could convert the compound into its corresponding alcohol or amine derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: As a chiral building block in organic synthesis.
Biology: As a probe or ligand in biochemical studies.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Use in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of (3S,4R)-4-(methylamino)tetrahydropyran-3-ol;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate biological pathways by binding to these targets, leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
(3S,4R)-4-(methylamino)tetrahydropyran-3-ol: The free base form of the compound.
(3S,4R)-4-(ethylamino)tetrahydropyran-3-ol: A similar compound with an ethylamino group instead of a methylamino group.
(3S,4R)-4-(methylamino)tetrahydropyran-3-one: An oxidized derivative with a ketone group.
Uniqueness
The uniqueness of (3S,4R)-4-(methylamino)tetrahydropyran-3-ol;hydrochloride lies in its specific stereochemistry and functional groups, which confer distinct biological and chemical properties compared to similar compounds.
Properties
Molecular Formula |
C6H14ClNO2 |
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Molecular Weight |
167.63 g/mol |
IUPAC Name |
(3S,4R)-4-(methylamino)oxan-3-ol;hydrochloride |
InChI |
InChI=1S/C6H13NO2.ClH/c1-7-5-2-3-9-4-6(5)8;/h5-8H,2-4H2,1H3;1H/t5-,6-;/m1./s1 |
InChI Key |
YKGZGLFXEISTEN-KGZKBUQUSA-N |
Isomeric SMILES |
CN[C@@H]1CCOC[C@H]1O.Cl |
Canonical SMILES |
CNC1CCOCC1O.Cl |
Origin of Product |
United States |
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